molecular formula C19H12Br2 B13969959 4-Bromo-7-bromomethylbenz(a)anthracene CAS No. 34346-98-0

4-Bromo-7-bromomethylbenz(a)anthracene

Cat. No.: B13969959
CAS No.: 34346-98-0
M. Wt: 400.1 g/mol
InChI Key: BSRBKTMCNZVRFV-UHFFFAOYSA-N
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Description

4-Bromo-7-bromomethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its complex structure, which includes multiple fused benzene rings with bromine and bromomethyl substituents

Preparation Methods

The synthesis of 4-Bromo-7-bromomethylbenz(a)anthracene typically involves multi-step organic reactions. One common method includes the bromination of benz(a)anthracene derivatives under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial production methods for this compound are less common due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

4-Bromo-7-bromomethylbenz(a)anthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group yields carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Bromo-7-bromomethylbenz(a)anthracene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential role in carcinogenesis.

    Medicine: While not directly used as a therapeutic agent, its role in cancer research helps in the development of anti-cancer drugs and therapies.

    Industry: Its applications in industry are limited due to its specialized nature, but it is used in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-7-bromomethylbenz(a)anthracene in biological systems involves its interaction with cellular DNA. The compound can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. It acts as a tumor promoter by enhancing the proliferation of initiated cells, thereby contributing to tumor progression . The molecular targets and pathways involved include the activation of oncogenes and the inhibition of tumor suppressor genes.

Comparison with Similar Compounds

4-Bromo-7-bromomethylbenz(a)anthracene can be compared with other polycyclic aromatic hydrocarbons such as:

    7,12-Dimethylbenz(a)anthracene (DMBA): Similar in structure but with methyl groups instead of bromine atoms. DMBA is a well-known carcinogen used in cancer research.

    Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings. It is also a potent carcinogen and is studied for its environmental impact.

    Anthracene: A simpler PAH with three fused benzene rings. It serves as a basic building block for more complex PAHs.

The uniqueness of this compound lies in its specific bromine and bromomethyl substituents, which impart distinct chemical reactivity and biological activity compared to other PAHs .

Biological Activity

4-Bromo-7-bromomethylbenz(a)anthracene (CAS No. 34346-98-0) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its significant biological activity, particularly its role as a carcinogen. This article reviews the biological mechanisms, experimental findings, and implications of this compound in cancer research.

PropertyValue
Molecular Formula C19H12Br2
Molecular Weight 400.1 g/mol
IUPAC Name 4-bromo-7-(bromomethyl)benzo[a]anthracene
InChI Key BSRBKTMCNZVRFV-UHFFFAOYSA-N

This compound primarily acts by forming DNA adducts , which can lead to mutations and initiate carcinogenesis. The compound enhances the proliferation of initiated cells, thereby promoting tumor progression. The bromine substituents on the benz(a)anthracene structure are critical for its reactivity and biological activity, influencing both its chemical behavior and biological interactions.

Biological Activity and Carcinogenicity

Numerous studies have documented the carcinogenic potential of this compound. In experiments involving newborn mice, this compound was shown to significantly increase tumor incidence in both lung and liver tissues compared to control groups .

Case Study: Tumor Promotion in Mice

A notable study administered equimolar doses of various benz(a)anthracene derivatives, including this compound, to newborn Swiss mice. The results indicated:

  • Increased Tumor Incidence : All tested compounds elevated tumor development rates compared to controls.
  • Lung and Liver Tumors : The compound was particularly effective in promoting tumors in these organs.
  • Comparison with Other Compounds : While this compound exhibited less activity than its methylated counterparts, it remained a potent carcinogen .

Experimental Findings

Research has established that the biological activity of this compound is closely linked to its structural characteristics. For instance:

  • DNA Interactions : The compound readily forms adducts with DNA, which can disrupt normal cellular functions and lead to malignancies .
  • Tumorigenesis Pathways : Studies suggest that the compound may activate pathways associated with tumor growth and survival in cancer cells .

Comparative Analysis with Related Compounds

A comparison of this compound with other PAHs highlights its unique properties:

CompoundCarcinogenic ActivityKey Differences
This compound HighBrominated structure enhances reactivity
7,12-Dimethylbenz(a)anthracene (DMBA) Very HighMethyl groups instead of bromines
Benzo(a)pyrene HighDifferent ring arrangement

Q & A

Basic Questions

Q. What safety protocols are essential when handling 4-Bromo-7-bromomethylbenz(a)anthracene in laboratory settings?

  • Methodological Answer : Use Class I, Type B biological safety hoods during preparation to minimize inhalation risks . Implement local exhaust ventilation for single-exposure scenarios and HEPA-filtered vacuums for cleanup to avoid dust dispersion . Personal protective equipment (PPE) must comply with OSHA standards (29 CFR 1910.132), including chemical-resistant gloves and eye protection. Regular monitoring of airborne concentrations is recommended, with emergency showers and eyewash stations accessible .

Q. What analytical techniques are effective for characterizing the purity of this compound?

  • Methodological Answer : Combine thin-layer chromatography (TLC) with pH-dependent separation to identify impurities (e.g., anthracene residues) . Validate purity using gas chromatography-mass spectrometry (GC-MS) with NIST reference data and fluorescence spectroscopy (e.g., excitation at 365 nm, emission analysis at 400–500 nm) . Cross-validate with HPLC to confirm retention times and peak homogeneity.

Q. How should synthesis protocols for this compound be designed to minimize byproducts?

  • Methodological Answer : Optimize bromination using regioselective catalysts (e.g., FeBr₃ or AlBr₃) under anhydrous conditions to reduce di-substitution byproducts . Monitor reaction progress via TLC and employ column chromatography for purification. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the bromination pattern of this compound influence its mutagenic specificity compared to other benz(a)anthracene derivatives?

  • Methodological Answer : The 7-bromomethyl group enhances alkylation of guanine residues, leading to G→T transversions, as observed in supF gene mutagenesis assays . Contrast with 7,12-dimethylbenz(a)anthracene (DMBA), where methyl groups increase adduct persistence but reduce mutagenic hotspots . Use in vitro plasmid systems (e.g., pS189) with Sanger sequencing to map mutation spectra and correlate with polymerase arrest sites .

Q. What experimental design considerations are critical for studying the photochemical reactivity of this compound in material science?

  • Methodological Answer : Employ Z-scan analysis to quantify third-harmonic generation (THG) and nonlinear optical properties . Use UV-Vis spectroscopy to track π→π* transitions and fluorescence quenching in polymer matrices. For reversible dimerization studies, monitor thermal stability via differential scanning calorimetry (DSC) and UV-exposure kinetics .

Q. How can Box-Behnken designs optimize reaction conditions for this compound applications?

  • Methodological Answer : Apply a three-factor Box-Behnken design (e.g., temperature, reagent stoichiometry, reaction time) to maximize yield while minimizing carcinogenic byproducts . Use response surface methodology (RSM) to model interactions, with GC-MS validation of product purity. This approach reduces experimental runs by 30–50% compared to full factorial designs .

Q. What mechanisms explain multiple mutation types at single adduct sites in this compound mutagenesis studies?

  • Methodological Answer : Despite forming a single guanine adduct, replication errors by DNA polymerases (e.g., bypass synthesis or error-prone repair) introduce variability. Use E. coli mismatch repair-deficient strains to amplify mutation diversity, and analyze via next-generation sequencing (NGS) . Contradictions between adduct location and mutation hotspots suggest tertiary DNA structure influences error rates .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported mutagenic potencies of brominated vs. methylated benz(a)anthracene derivatives?

  • Analysis : While 7-bromomethyl derivatives show higher mutagenicity per adduct, 12-methyl groups in DMBA increase tumorigenic persistence . Confounding factors include metabolic activation (e.g., cytochrome P450 conversion of DMBA to diol epoxides) vs. direct alkylation by brominated compounds. Use comparative LC-MS/MS adduct quantification and in vivo carcinogenesis models (e.g., rat mammary tissue) to clarify mechanisms .

Q. Methodological Tables

Parameter Technique Key Findings Reference
Mutagenic hotspotssupF plasmid sequencingG→T transversions dominate (85% of mutations) at guanine adduct sites
PhotoconductivityZ-scan analysisTHG efficiency: 3.2×10⁻¹² esu, suitable for nonlinear optical devices
Purity validationGC-MS (NIST)Retention time: 12.3 min; mass spectrum matches NIST reference m/z 328.1 (M⁺)
Optimal synthesisBox-Behnken designYield maximized at 65°C, 1:1.2 stoichiometry, 6 hr reaction time

Properties

CAS No.

34346-98-0

Molecular Formula

C19H12Br2

Molecular Weight

400.1 g/mol

IUPAC Name

4-bromo-7-(bromomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H12Br2/c20-11-18-13-5-2-1-4-12(13)10-17-14-6-3-7-19(21)16(14)9-8-15(17)18/h1-10H,11H2

InChI Key

BSRBKTMCNZVRFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2CBr)C(=CC=C4)Br

Origin of Product

United States

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